2-Propanone, 1-(alpha,alpha,alpha-trifluoro-m-tolyl)-, O-(2-diethylaminoethyl)oxime

Descripción

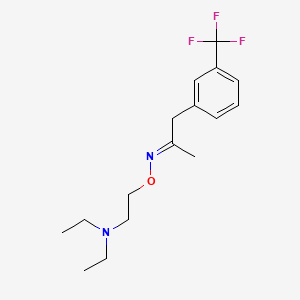

1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime is a chemical compound with the molecular formula C16H23F3N2O and a molecular weight of 316.362 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a propanone moiety, and an oxime group linked to a diethylaminoethyl chain .

Propiedades

Número CAS |

38060-02-5 |

|---|---|

Fórmula molecular |

C16H23F3N2O |

Peso molecular |

316.36 g/mol |

Nombre IUPAC |

N,N-diethyl-2-[(E)-1-[3-(trifluoromethyl)phenyl]propan-2-ylideneamino]oxyethanamine |

InChI |

InChI=1S/C16H23F3N2O/c1-4-21(5-2)9-10-22-20-13(3)11-14-7-6-8-15(12-14)16(17,18)19/h6-8,12H,4-5,9-11H2,1-3H3/b20-13+ |

Clave InChI |

OFLSCEZYXUKABK-DEDYPNTBSA-N |

SMILES isomérico |

CCN(CC)CCO/N=C(\C)/CC1=CC(=CC=C1)C(F)(F)F |

SMILES canónico |

CCN(CC)CCON=C(C)CC1=CC(=CC=C1)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime involves several steps. One common synthetic route starts with the preparation of 1-[m-(Trifluoromethyl)phenyl]-2-propanone, which is then reacted with hydroxylamine to form the corresponding oxime . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Análisis De Reacciones Químicas

1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime involves its interaction with molecular targets such as enzymes and receptors . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The oxime group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparación Con Compuestos Similares

1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime can be compared with similar compounds such as:

1-[2-(Trifluoromethyl)phenyl]-2-propanone: This compound lacks the oxime and diethylaminoethyl groups, making it less versatile in chemical reactions.

5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-[2-aminoethyl]oxime: This compound has a similar structure but differs in the length of the carbon chain and the presence of a methoxy group.

The unique combination of functional groups in 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime contributes to its distinct chemical and biological properties .

Actividad Biológica

The compound 2-Propanone, 1-(alpha,alpha,alpha-trifluoro-m-tolyl)-, O-(2-diethylaminoethyl)oxime is a synthetic oxime derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C14H18F3N2O

- Molecular Weight : 292.30 g/mol

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Notably, it has been studied for its potential as an antagonist in neuropeptide signaling pathways.

- Receptor Interaction : The compound is believed to interact with NPBWR1 (GPR7), a neuropeptide receptor involved in regulating feeding behavior and energy metabolism. It has shown submicromolar antagonist activity against this target .

- Analgesic Properties : It has been observed to produce analgesic effects in inflammatory pain models, suggesting potential therapeutic applications in pain management .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the chemical structure significantly impact the biological activity of the compound. For instance:

- Substituting different groups on the aromatic ring alters binding affinity and selectivity for NPBWR1.

- The presence of the trifluoromethyl group enhances hydrophobic interactions, which may contribute to increased receptor affinity .

Data Table: Biological Activity Summary

| Activity | Observation | Reference |

|---|---|---|

| NPBWR1 Antagonist Activity | Submicromolar potency | |

| Analgesic Effect | Effective in inflammatory pain models | |

| Binding Affinity (Ki) | 80-100 nM for related compounds |

Case Study 1: Analgesic Effects

In a controlled study involving rat models, the administration of the compound showed a significant reduction in pain response during formalin-induced inflammatory pain tests. The results indicated that the compound could modulate pain pathways effectively, highlighting its potential as a therapeutic agent .

Case Study 2: Neuroendocrine Response

Another study investigated the effects of the compound on neuroendocrine responses. It was found that i.c.v. administration led to alterations in hormone levels, specifically increasing prolactin and corticosterone while decreasing growth hormone levels . This suggests a complex role in stress response mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.